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Introduction
Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and

purification of nucleic acids (DNA and RNA) from aqueous solutions. The method relies on the

principle of reducing the solubility of nucleic acids by introducing a high concentration of salt

and ethanol. This forces the nucleic acids to precipitate out of the solution, allowing for their

collection by centrifugation. This application note provides a comprehensive overview of the

principles, a comparison of commonly used salts, and detailed protocols for effective nucleic

acid precipitation.

While a variety of salts can be utilized in this process, this document focuses on commonly

validated salts such as sodium acetate, sodium chloride, lithium chloride, and ammonium

acetate. The use of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethanol sulfate or

ethanolamine sulfate, for nucleic acid precipitation is not a documented or standard practice in

the existing scientific literature. Therefore, the protocols provided herein are based on

established and widely accepted methodologies.
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Principle of Nucleic Acid Precipitation
Nucleic acids are hydrophilic due to the negatively charged phosphate groups on their sugar-

phosphate backbone, which allows them to be readily dissolved in aqueous solutions.[1] The

process of ethanol precipitation involves two key components: a salt and ethanol.

The Role of Salt: Cations from the salt, such as Na+, Li+, or NH4+, neutralize the negative

charges on the phosphate backbone of the nucleic acids.[1] This reduces the repulsion

between the nucleic acid molecules and makes them less hydrophilic.

The Role of Ethanol: Ethanol is less polar than water and has a lower dielectric constant.

The addition of ethanol to the solution disrupts the hydration shell of water molecules

surrounding the nucleic acids. This reduction in the dielectric constant strengthens the

electrostatic attraction between the cations and the phosphate backbone, leading to the

aggregation and precipitation of the nucleic acid molecules.[2]

Comparison of Commonly Used Salts for Nucleic
Acid Precipitation
The choice of salt can impact the efficiency of precipitation and the purity of the resulting

nucleic acid pellet. The following table summarizes the properties and applications of the most

frequently used salts.
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Salt
Final
Concentration

Advantages Disadvantages
Primary
Applications

Sodium Acetate

(NaOAc)
0.3 M, pH 5.2

High precipitation

efficiency for

DNA and RNA.

[1][3] Versatile

and compatible

with most

downstream

applications.

Can co-

precipitate with

proteins.

Routine DNA and

RNA

precipitation.[1]

[4]

Sodium Chloride

(NaCl)
0.2 M

Prevents the

precipitation of

SDS, making it

ideal for samples

containing this

detergent.[1][4]

Less effective for

precipitating low

concentrations of

nucleic acids.

Precipitation of

DNA from

solutions

containing SDS.

[1][4]

Lithium Chloride

(LiCl)
0.8 M - 2.5 M

Highly soluble in

ethanol, reducing

the risk of salt

co-precipitation.

[1][5]

Preferentially

precipitates

RNA, leaving

smaller DNA

fragments in

solution.

Chloride ions can

inhibit some

downstream

enzymatic

reactions like in

vitro translation

and reverse

transcription.[1]

[4]

Selective

precipitation of

RNA.[1][4]

Ammonium

Acetate

(NH₄OAc)

2.0 - 2.5 M

Helps to remove

dNTPs and some

proteins.[4][6]

Volatile, so it can

be removed by

drying.

Ammonium ions

can inhibit T4

polynucleotide

kinase.[1][6]

Precipitation of

DNA to remove

dNTPs.[4][6]
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Theoretical Considerations for Alternative Salts
For a salt to be effective in nucleic acid precipitation, it must possess certain properties. In the

context of the requested but undocumented 2-aminoethanol sulfate, the following would need

to be considered:

Cation Provision: The salt must dissociate in the aqueous solution to provide cations that can

effectively neutralize the phosphate backbone of the nucleic acids.

Solubility: The salt should be soluble in the final ethanol concentration to avoid co-

precipitation with the nucleic acids, which would contaminate the sample.

Compatibility: The ions from the salt should not inhibit downstream enzymatic reactions (e.g.,

PCR, sequencing, ligation).

Based on available chemical information, 2-aminoethanol sulfate exists, but its application in

molecular biology, specifically for nucleic acid precipitation, is not established. Researchers

should rely on validated and published protocols using the standard salts listed above to

ensure reliable and reproducible results.

Experimental Protocols
Protocol 1: Standard DNA Precipitation with Sodium
Acetate
This protocol is suitable for the routine precipitation of DNA from aqueous solutions.

Materials:

DNA solution

3 M Sodium Acetate, pH 5.2 (sterile)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with nuclease-free water)

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
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Microcentrifuge

Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

Measure the volume of the DNA solution in a sterile microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, to the DNA solution. Mix thoroughly by

vortexing briefly.

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.

Incubate the mixture at -20°C for at least 30 minutes. For very dilute solutions or small DNA

fragments, incubation can be extended to overnight.

Centrifuge the tube at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the DNA pellet, which may be invisible.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes co-precipitated

salts.

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant. Remove any remaining droplets of ethanol with a fine

pipette tip.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will

make it difficult to resuspend.

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Selective RNA Precipitation with Lithium
Chloride
This protocol is designed for the selective precipitation of RNA.
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Materials:

RNA solution

8 M Lithium Chloride (sterile, nuclease-free)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with nuclease-free water)

Nuclease-free water

Microcentrifuge

Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

Measure the volume of the RNA solution in a sterile microcentrifuge tube.

Add 0.5 volumes of 8 M LiCl to the RNA solution. Mix well.

Incubate at -20°C for at least 1 hour.

Centrifuge at ≥12,000 x g for 20 minutes at 4°C to pellet the RNA.

Carefully discard the supernatant.

Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant and remove any residual ethanol.

Air-dry the pellet for 5-10 minutes.

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
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Precipitation Washing Resuspension

Nucleic Acid
Solution

Add Salt
(e.g., 0.3M NaOAc)

Step 1
Add 2-2.5 vols

Ice-Cold 100% Ethanol

Step 2
Incubate

(-20°C for ≥30 min)

Step 3
Centrifuge

(≥12,000 x g for 15-30 min)

Step 4
Wash Pellet with

70% Ethanol
Step 5 Centrifuge

(≥12,000 x g for 5 min)

Step 6
Air-Dry Pellet

Step 7
Resuspend in
Buffer/Water

Step 8 Purified Nucleic Acid
Final Product

Click to download full resolution via product page

Caption: General workflow for nucleic acid precipitation using ethanol and salt.
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Sample Conditions

Recommended Salt

Starting Sample

Contains SDS?

Selective RNA Precipitation?

No

Use Sodium Chloride
(NaCl)

YesRemove dNTPs?

No

Use Lithium Chloride
(LiCl)

Yes

Routine DNA/RNA
Precipitation

No

Use Ammonium Acetate
(NH₄OAc)

Yes

Use Sodium Acetate
(NaOAc)
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Caption: Logical diagram for selecting the appropriate salt for nucleic acid precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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